molecular formula C10H16N2 B1373155 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine CAS No. 1232432-91-5

2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine

Cat. No.: B1373155
CAS No.: 1232432-91-5
M. Wt: 164.25 g/mol
InChI Key: UEJJYNPYYHBIGU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-methyl-2-(3-methylpyridin-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8-5-4-6-12-9(8)10(2,3)7-11/h4-6H,7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJJYNPYYHBIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704615
Record name 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232432-91-5
Record name 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound has been explored for its potential as a pharmacological agent. Research indicates that derivatives of this compound exhibit activity against various biological targets, including receptors involved in pain modulation and inflammation. For instance, related compounds have shown affinity for the κ-opioid receptor (KOR), which is crucial in analgesic pathways. A study highlighted that certain derivatives could effectively block KOR-mediated analgesia, indicating their potential use in pain management therapies .

Case Study: KOR Antagonists
A notable example is PF-04455242, a compound structurally related to 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine. It demonstrated high affinity for KOR with minimal interaction with μ-opioid receptors, suggesting a favorable profile for developing non-addictive pain relief medications . This specificity is critical in reducing side effects commonly associated with traditional opioids.

Agrochemical Applications

Herbicide Development
The compound serves as an intermediate in synthesizing herbicides and pesticides. Its structure allows for modifications that enhance herbicidal activity while minimizing environmental impact. For example, derivatives have been used to develop selective herbicides that target specific weed species without harming crops .

Data Table: Herbicides Derived from 2-Methyl Compounds

Herbicide NameActive IngredientMode of Action
Atrazine2-Chloro-4-(ethylamino)-6-(isopropylamino)-s-triazineInhibits photosynthesis
GlyphosateN-(phosphonomethyl)glycineInhibits amino acid synthesis
Imazapyr2-[4-(5-Ethyl-1,3-thiazol-2-yl)]pyridineDisrupts plant growth regulation

Materials Science

Polymer Additives
In materials science, this compound is utilized as an additive in the production of polymers and coatings. Its amine functionality allows it to act as a curing agent or cross-linker, enhancing the mechanical properties and durability of polymer matrices. This application is particularly relevant in creating advanced materials for automotive and aerospace industries.

Synthesis and Characterization

Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that start from readily available precursors. The synthetic pathways often include amination reactions, alkylation processes, and purification steps to ensure high yields and purity.

Characterization Techniques
Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods confirm the structural integrity and functional group presence essential for its intended applications.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine
  • Molecular Formula : C₁₀H₁₆N₂
  • Molecular Weight : 164.25 g/mol
  • CAS Number : 1232432-91-5
  • Structure : Features a branched propan-1-amine backbone with a 3-methylpyridin-2-yl substituent.

Physicochemical Properties :

  • Appearance : Liquid at room temperature .
  • Storage : Stable under standard conditions (room temperature) .

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, aromatic systems, and functional groups. Key structural variations influence physicochemical properties, synthetic routes, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activity Source
This compound 1232432-91-5 3-Methylpyridin-2-yl, branched amine 164.25 Research chemical; potential CNS activity
2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine 851670-39-8 4-Methylpyridin-2-yl 164.25 Higher lipophilicity due to methyl position
2-(Pyridin-2-yl)propan-1-amine 199296-39-4 Pyridin-2-yl, no methyl 136.20 Simpler structure; weaker receptor binding
2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine (16d) Not provided Trifluoromethylphenyl 204.09 Enhanced metabolic stability (electron-withdrawing CF₃)
Dexchlorpheniramine maleate 6176-82-5 4-Chlorophenyl, N,N-dimethyl 435.35 Antihistamine; H1 receptor antagonist
D01 (N,N,2-trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propan-1-amine) Not provided Naphthyloxy, thienyl ~325 (estimated) Dual SERT and KCNQ/M-channel inhibitor
2-(3-Methylthiophen-2-yl)propan-1-amine 1343109-06-7 Thiophene ring (vs. pyridine) 155.26 Altered aromaticity; potential solubility differences

Impact of Substituent Position on Pyridine Ring

  • 3-Methyl vs. 4-Methyl Pyridine: The target compound (3-methylpyridin-2-yl) and its 4-methyl analog (CAS 851670-39-8) differ in methyl group positioning. Lipophilicity: 4-Methyl substitution increases logP slightly, influencing membrane permeability .

Aromatic System Variations

  • Pyridine vs. Thiophene :
    • Replacing pyridine with thiophene (e.g., 2-(3-Methylthiophen-2-yl)propan-1-amine) reduces nitrogen’s electron-withdrawing effect, altering electronic properties and solubility .
  • Trifluoromethylphenyl vs.

Functional Group Modifications

  • Branched Amine vs. N,N-Dimethylamine :
    • Dexchlorpheniramine (N,N-dimethylamine) exhibits established antihistamine activity due to optimized amine basicity and steric bulk, whereas the target compound’s primary amine may limit receptor affinity .

Biological Activity

2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by its branched aliphatic amine structure and a pyridine ring, exhibits interactions with various biological targets, suggesting its utility in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2C_{12}H_{18}N_2. The presence of the pyridine ring enhances its ability to engage in hydrogen bonding and π–π stacking interactions, which are crucial for receptor binding and enzyme modulation.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and various receptors. Key mechanisms include:

  • Receptor Binding : The compound may modulate neurotransmitter activity by binding to receptors involved in neurological functions.
  • Enzyme Interaction : It has been shown to influence enzyme activity, particularly those related to neurodegenerative disorders.

Research Findings

Recent studies have explored the pharmacological potential of this compound:

  • Neuroprotective Effects : Research indicates that compounds structurally similar to this compound can selectively inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. Selective nNOS inhibitors have demonstrated improved bioavailability compared to traditional arginine mimetics, suggesting a promising pathway for developing neuroprotective agents .
  • Antimicrobial Activity : Preliminary evaluations have indicated that derivatives of similar pyridine compounds exhibit moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 4.69 µM to 22.9 µM against various bacterial strains . This suggests potential applications in treating bacterial infections.
  • Therapeutic Applications : The structural features of this compound make it a candidate for further development as a therapeutic agent targeting neurological conditions and infections.

Case Studies

Several case studies highlight the biological relevance of compounds similar to this compound:

Study Findings Implications
Study on nNOS Inhibition Demonstrated selective inhibition of nNOS with high potency and selectivityPotential for developing drugs targeting neurodegenerative disorders
Antimicrobial Evaluation Showed moderate activity against various bacterial strains with specific MIC valuesSuggests use in treating bacterial infections
Structure–Activity Relationship (SAR) Studies Identified key structural components influencing biological activityAids in designing more effective derivatives

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